molecular formula C9H19N3O B1398075 N-hydroxy-1-isopropylpiperidine-4-carboximidamide CAS No. 713147-52-5

N-hydroxy-1-isopropylpiperidine-4-carboximidamide

Cat. No.: B1398075
CAS No.: 713147-52-5
M. Wt: 185.27 g/mol
InChI Key: LDDGXQSJVMRSHM-UHFFFAOYSA-N
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Description

This compound contains a piperidine ring and an imidazole ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1-isopropylpiperidine-4-carboximidamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopropylpiperidine-4-carboximidamide with hydroxylamine under acidic or basic conditions to introduce the hydroxy group at the nitrogen atom. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1-isopropylpiperidine-4-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the hydroxy group, yielding the parent piperidine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of the parent piperidine derivative.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-hydroxy-1-isopropylpiperidine-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-1-isopropylpiperidine-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-1-methylpiperidine-4-carboximidamide
  • N-hydroxy-1-ethylpiperidine-4-carboximidamide
  • N-hydroxy-1-propylpiperidine-4-carboximidamide

Uniqueness

N-hydroxy-1-isopropylpiperidine-4-carboximidamide is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group at the nitrogen atom also distinguishes it from other piperidine derivatives, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

N'-hydroxy-1-propan-2-ylpiperidine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(2)12-5-3-8(4-6-12)9(10)11-13/h7-8,13H,3-6H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDGXQSJVMRSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCC(CC1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207363
Record name N-Hydroxy-1-(1-methylethyl)-4-piperidinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713147-52-5
Record name N-Hydroxy-1-(1-methylethyl)-4-piperidinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=713147-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-1-(1-methylethyl)-4-piperidinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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